

# P-Phos Ligand Fundamentals and Applications

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## Compound Focus: p-Phos, (S)-

CAS No.: 221012-82-4

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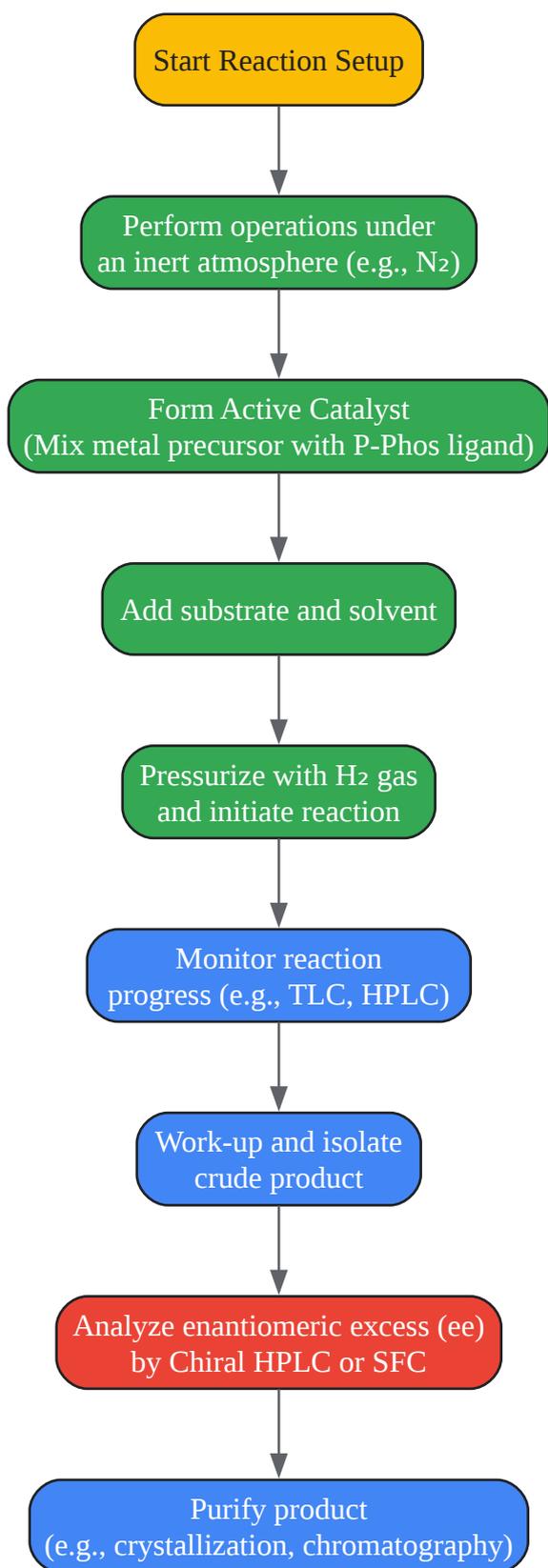
P-Phos is a family of **atropisomeric biaryl bisphosphine ligands** known for high activity and selectivity in asymmetric hydrogenation [1]. The unique structural feature of P-Phos is the incorporation of **two methoxy-substituted pyridine rings** in its backbone, which contributes to its exceptional performance, often surpassing traditional ligands like BINAP [1].

The table below summarizes the primary applications and performance of P-Phos ligands in various catalytic asymmetric reactions.

Reaction Type	Catalyst System	Key Substrates	Reported Performance
Hydrogenation of $\beta$ -Ketoesters [1]	Ruthenium (Ru)	$\beta$ -Ketoesters	High activity and enantioselectivity; often superior to BINAP.
Hydrogenation of Dehydroamino Acids [1]	Rhodium (Rh) or Ruthenium (Ru)	Dehydroamino Acids	Exceptionally high activity and enantioselectivity.
Hydrogenation of Non-functionalized Ketones [1]	Ruthenium (Ru) / Diamine Complex	Simple ketones	Highly effective; works with non-traditional 1,3- and 1,4-diamines.
Hydrogenation of C=N Bonds (Quinolines) [1]	Iridium (Ir)	Quinolines	Successful application in asymmetric hydrogenation.

## Conceptual Experimental Workflow

While detailed, step-by-step procedures for every reaction are proprietary, the general workflow for employing P-Phos in asymmetric hydrogenation follows a standard approach for homogeneous catalysis, as illustrated below.



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General workflow for P-Phos catalyzed asymmetric hydrogenation

## Comparison with Related Ligands

P-Phos belongs to a broader class of privileged chiral ligands. Other notable members include **PhanePhos** and the ferrocene-based **BoPhoz** family, which also demonstrate high performance in asymmetric hydrogenation [1].

- **PhanePhos**: Shows **exceptionally high activity** in both rhodium-catalyzed hydrogenation of dehydroamino acids and ruthenium-catalyzed hydrogenation of  $\beta$ -ketoesters [1].
- **BoPhoz Ligands**: Known for being **exceptionally active** in rhodium-catalyzed hydrogenations of C=C bonds in dehydroamino acids and  $\alpha,\beta$ -unsaturated acids/esters, supporting very high substrate-to-catalyst ratios (s/c up to 100,000) [1]. A variant, **P-Cy-Me-BoPhoz**, can catalyze the asymmetric reduction of  $\alpha$ -ketoesters, which is unusual for a rhodium catalyst [1].

## How to Proceed Further

For a practicing scientist, the next steps would involve accessing more specialized resources:

- **Consult Primary Literature**: The review by Wu and Chan (*Accounts of Chemical Research*, 2006, 39(10), 711-720) is a key starting point for understanding the development and scope of P-Phos [1].
- **Contact Suppliers**: Detailed experimental protocols and specific catalyst formulations are often available from manufacturers and suppliers of specialty chemicals (e.g., Sigma-Aldrich, Johnson Matthey) [1].
- **Explore Patent Literature**: Technical details and specific, optimized examples are frequently disclosed in patent documents, which can be a valuable source of experimental information.

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## References

1. - P , PhanePhos and BoPhoz™ Ligands Phos [sigmaaldrich.com]

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